3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Description
The compound 3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a bicyclic heterocyclic molecule featuring:
- A fused imidazo[2,1-b][1,3]thiazinium core.
- Substituents:
- 4-Methoxyphenyl at position 1.
- 4-Nitrophenyl and hydroxy groups at position 2.
- A bromide counterion stabilizing the positive charge on the nitrogen.
The hydroxy group enhances hydrogen-bonding capacity, affecting crystallinity and solubility .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N3O4S.BrH/c1-26-17-9-7-15(8-10-17)20-13-19(23,21-11-2-12-27-18(20)21)14-3-5-16(6-4-14)22(24)25;/h3-10,23H,2,11-13H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXXQCLVTHCPGC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)[N+](=O)[O-])O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide (CAS Number: 1104770-64-0) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure
The chemical structure of the compound includes a tetrahydro-imidazo-thiazinium core with substituents that are believed to influence its biological properties. The presence of methoxy and nitro groups on the phenyl rings enhances its reactivity and potential therapeutic effects.
Anticancer Activity
Research has indicated that compounds containing imidazo-thiazine structures exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives similar to the target compound possess cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups like methoxy enhances the anticancer efficacy by improving the compound's interaction with cellular targets .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 15.2 | Induction of apoptosis |
| Compound B | HeLa (Cervical) | 12.5 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, in vitro studies reported effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacteria | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 8 | Penicillin |
| Escherichia coli | 16 | Ampicillin |
Anticonvulsant Activity
In a picrotoxin-induced convulsion model, related compounds demonstrated significant anticonvulsant effects. The SAR highlighted that modifications in the imidazo-thiazine structure could enhance anticonvulsant activity by modulating GABAergic neurotransmission .
Case Studies
A notable study involved synthesizing several derivatives of the imidazo-thiazine framework and evaluating their biological activities. One derivative exhibited an IC50 value of 18.4 mg/kg in an anticonvulsant assay, indicating potential for therapeutic use in seizure disorders .
The biological mechanisms underlying the activities of this compound are multifaceted:
- Anticancer : Induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation.
- Antimicrobial : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anticonvulsant : Modulation of neurotransmitter release and enhancement of GABA receptor activity.
Scientific Research Applications
This compound has been identified as a potential calcium channel blocker , which can inhibit calcium influx into cells. This mechanism is significant for various therapeutic applications:
- Cardiovascular Diseases : The ability to modulate calcium channels suggests potential use in treating conditions like hypertension and arrhythmias.
- Smooth Muscle Relaxation : Its spasmolytic properties indicate applications in gastrointestinal disorders and other conditions involving muscle spasms.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Key reagents include:
- Potassium Permanganate : Used for oxidation processes.
- Lithium Aluminum Hydride : Employed for reduction reactions.
- Sodium Azide : Utilized for substitution reactions.
Industrial production may leverage continuous flow reactors and advanced purification techniques to enhance yield while minimizing environmental impact.
Case Studies and Research Findings
Research studies focusing on the interactions of this compound with various biological targets are crucial for understanding its pharmacological profile. Notable findings include:
- Calcium Channel Modulation : Studies indicate that the compound effectively inhibits calcium channels in vitro, leading to smooth muscle relaxation.
- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against certain bacterial strains.
- Neuroprotective Effects : Research has shown promise in neuroprotective applications, particularly in models of neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with key analogues:
Key Observations:
- Electron-withdrawing vs. electron-donating groups : The nitro group (target compound) enhances electrophilicity compared to chloro () or methoxy (). This may increase reactivity in nucleophilic environments or binding affinity in biological targets.
- Hydroxy group : Unique to the target compound and , this group improves water solubility via hydrogen bonding but may reduce membrane permeability .
Physicochemical Properties
- Solubility: The hydroxy and nitro groups in the target compound increase polarity, enhancing water solubility compared to non-hydroxy analogues (e.g., ). However, lipophilicity is lower than ethoxy-substituted derivatives ().
- Stability : The nitro group may confer sensitivity to reducing agents, whereas methoxy and ethoxy groups improve stability under acidic conditions .
Recommendations :
- Conduct SAR studies to evaluate the impact of substituent positions on bioactivity.
- Explore crystallization using SHELX programs () for structural elucidation.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on solvent selection, catalyst efficiency, and reaction time. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water (1:1) with sodium ascorbate and copper sulfate at 50°C for 16 hours has proven effective for analogous heterocyclic systems . Purification via Celite column chromatography can enhance purity, as demonstrated in triazole-pyrazole hybrid syntheses . Adjusting stoichiometric ratios of nitro- and methoxy-substituted precursors may address steric hindrance from the 4-nitrophenyl group.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Use a combination of:
- FTIR/Raman : To identify functional groups (e.g., hydroxyl, nitro, and aromatic C-H stretches) .
- NMR (1H/13C) : For structural elucidation of the imidazo-thiazine core and substituents. Splitting patterns in 1H NMR can resolve conformational isomerism in the tetrahydro ring .
- HRMS : To confirm molecular mass and bromide counterion presence .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict the compound’s reactivity and electronic properties?
- Methodological Answer :
- Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The electron-withdrawing nitro group may lower LUMO energy, enhancing electrophilicity .
- Tautomerism Analysis : Model potential keto-enol tautomerism of the hydroxy group using Gibbs free energy calculations .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) by aligning the compound’s 3D structure (optimized via molecular mechanics) with active sites, as shown for triazole-thiazole hybrids .
Q. What experimental strategies resolve contradictions in biological activity data for structurally similar compounds?
- Methodological Answer :
- Dose-Response Curves : Test the compound across a wide concentration range to identify non-linear effects (e.g., hormesis).
- Control for Counterion Effects : Compare bromide vs. other counterions (e.g., chloride) to isolate anion-specific interactions .
- Meta-Analysis : Cross-reference bioactivity data from analogs (e.g., nitro vs. methoxy substitutions) to identify structure-activity relationships (SARs) .
Q. What methodologies assess the environmental fate and transformation products of this compound?
- Methodological Answer :
- Photolysis/Hydrolysis Studies : Expose the compound to UV light and aqueous buffers at varying pH to simulate environmental degradation. Monitor products via LC-MS .
- Ecotoxicological Assays : Use Daphnia magna or algal models to evaluate acute toxicity. The nitro group may increase persistence, requiring long-term exposure assessments .
- Computational QSAR Models : Predict biodegradation pathways using quantitative structure-activity relationship (QSAR) tools .
Data Interpretation and Experimental Design
Q. How should researchers design experiments to study the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at intervals (0, 24, 48 hrs) and analyze via HPLC .
- Mass Balance Analysis : Quantify degradation products and unreacted starting material to identify dominant pathways (e.g., hydrolysis of the imidazo-thiazine ring) .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in cellular assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values.
- ANOVA with Post-Hoc Tests : Use split-split plot designs to account for variables like cell line variability and assay plate effects .
- Bootstrap Resampling : Estimate confidence intervals for small sample sizes, as applied in antioxidant activity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
